molecular formula C16H12INO2 B3689170 N-(4-iodo-2-methylphenyl)-1-benzofuran-2-carboxamide

N-(4-iodo-2-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B3689170
M. Wt: 377.18 g/mol
InChI Key: SEKMGGSQRHPJAF-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-1-benzofuran-2-carboxamide: is a synthetic organic compound characterized by the presence of an iodine atom, a methyl group, and a benzofuran moiety

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO2/c1-10-8-12(17)6-7-13(10)18-16(19)15-9-11-4-2-3-5-14(11)20-15/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKMGGSQRHPJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodo-2-methylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran: The construction of the benzofuran ring system through cyclization reactions.

    Amidation: The coupling of the iodinated 2-methylphenyl with benzofuran-2-carboxylic acid to form the final carboxamide product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of palladium or copper catalysts to facilitate coupling reactions.

    Solvents: Selection of appropriate solvents like dimethylformamide or toluene to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to create diverse derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia, primary amines, or thiols for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Probes: Used as a molecular probe to study biological processes involving iodine or benzofuran moieties.

Medicine:

    Pharmaceutical Development:

Industry:

    Material Science: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and benzofuran moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide
  • N-(4-iodo-2-methylphenyl)-4-methylbenzamide
  • N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzofuran or phenyl rings distinguishes these compounds from N-(4-iodo-2-methylphenyl)-1-benzofuran-2-carboxamide.
  • Unique Properties: The specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodo-2-methylphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 2
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N-(4-iodo-2-methylphenyl)-1-benzofuran-2-carboxamide

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